Isoxazol-5-ylmethanamine Isoxazol-5-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 401647-18-5
VCID: VC2382680
InChI: InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2
SMILES: C1=C(ON=C1)CN
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol

Isoxazol-5-ylmethanamine

CAS No.: 401647-18-5

Cat. No.: VC2382680

Molecular Formula: C4H6N2O

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

Isoxazol-5-ylmethanamine - 401647-18-5

Specification

CAS No. 401647-18-5
Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
IUPAC Name 1,2-oxazol-5-ylmethanamine
Standard InChI InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2
Standard InChI Key OYNWFDBANWIYDA-UHFFFAOYSA-N
SMILES C1=C(ON=C1)CN
Canonical SMILES C1=C(ON=C1)CN

Introduction

Chemical Properties and Structure

Basic Information

Isoxazol-5-ylmethanamine has the molecular formula C₄H₆N₂O, derived from the parent compound information in the search results . The hydrochloride salt of Isoxazol-5-ylmethanamine (C₄H₇ClN₂O) has a molecular weight of 134.56 g/mol, which suggests the free base would have a molecular weight of approximately 98.10 g/mol (subtracting the weight of HCl) .

Physical Properties

While the search results don't provide specific physical properties for Isoxazol-5-ylmethanamine, we can extrapolate some likely characteristics based on related compounds. The structure consists of an aromatic isoxazole ring with a basic aminomethyl group.

Looking at related compounds such as isoxazol-5-amine (14678-05-8), we can see that it has the following properties:

  • Melting point: 75-77 °C

  • Appearance: White to cream solid

Table 1. Comparative Physical Properties of Isoxazole Derivatives

PropertyIsoxazol-5-amine Isoxazole, 5-methyl- Isoxazol-5-ylmethanamine
Molecular FormulaC₃H₄N₂OC₄H₅NOC₄H₆N₂O
Molecular Weight84.08 g/mol83.09 g/mol~98.10 g/mol
Physical StateSolidNot specifiedLikely solid
ColorWhite to creamNot specifiedNot specified
Melting Point75-77 °CNot specifiedNot specified

Chemical Structure

Isoxazol-5-ylmethanamine consists of an isoxazole ring with a methanamine group attached at the 5-position. The isoxazole ring contains adjacent oxygen and nitrogen atoms at positions 1 and 2, respectively, with the methanamine (CH₂NH₂) substituent providing a basic functional group .

The structure can be represented as follows in SMILES notation: C1=C(ON=C1)CN

Chemical Reactivity

Based on its structure, Isoxazol-5-ylmethanamine would exhibit several key chemical properties:

  • The amine group would be basic and nucleophilic, making it reactive toward electrophiles.

  • The isoxazole ring is aromatic and would participate in typical aromatic substitution reactions.

  • The compound would likely form salts with acids, as evidenced by the existence of its hydrochloride salt .

Synthesis Methods

Related Synthesis Examples

Search result describes the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines using [3+2] cycloadditions, which employs a commercial bleaching agent containing approximately 4% NaOCl as a practical reagent for generating nitrile oxide . This approach might be adaptable for synthesizing other isoxazole derivatives.

Additionally, search result mentions green and clean synthesis methods for isoxazol-5-ones using sodium chloride (NaCl) as a profitable, green, and low-cost catalyst . These methodologies might inspire more environmentally friendly approaches to synthesizing Isoxazol-5-ylmethanamine.

Related Compounds and Derivatives

Isoxazole Family

Isoxazol-5-ylmethanamine belongs to the broader isoxazole family, which includes numerous derivatives with varying substituents. Related compounds found in the search results include:

  • Isoxazol-5-amine (14678-05-8) - A simpler derivative without the methylene bridge

  • Isoxazole, 5-methyl- (5765-44-6) - Contains a methyl group instead of a methanamine group at the 5-position

  • 5-Isoxazol-5-yl-2′-deoxyuridines - More complex nucleoside derivatives incorporating an isoxazole moiety

  • 4-Arylideneisoxazol-5-ones - Contains a carbonyl group and an additional substituent

Compound Comparisons

Table 2. Structural Comparison of Isoxazole Derivatives

CompoundKey Structural FeaturesFunctional Groups
Isoxazol-5-ylmethanamineIsoxazole ring with methanamine at C5Amine (basic)
Isoxazol-5-amineIsoxazole ring with amine directly at C5Amine (basic)
Isoxazole, 5-methyl-Isoxazole ring with methyl at C5Alkyl (neutral)
5-Isoxazol-5-yl-2′-deoxyuridinesNucleoside with isoxazole substituentMultiple functional groups

Salt Forms

The hydrochloride salt of Isoxazol-5-ylmethanamine (Isoxazol-5-ylmethanamine hydrochloride) is specifically mentioned in search result . This salt form (C₄H₇ClN₂O) would likely have different solubility properties compared to the free base, typically being more water-soluble but less soluble in organic solvents .

Applications and Research Findings

Chemical Building Block

Given its structure with both an aromatic isoxazole ring and a reactive amine group, Isoxazol-5-ylmethanamine could serve as a valuable building block in organic synthesis. The amine functionality could participate in various reactions including:

  • Amide bond formation

  • Reductive amination

  • Nucleophilic substitution reactions

  • Formation of Schiff bases

These reactions could allow for the incorporation of the isoxazole moiety into larger molecular frameworks with potential biological activities.

Pharmacological Properties

Structure-Activity Relationships

Search result provides some structure-activity relationship insights for related compounds, noting that "nucleoside analogues presenting bulky R′′ groups possessed anti-herpes activity" . This suggests that the specific substitution patterns on the isoxazole ring significantly influence biological activity.

If similar principles apply to Isoxazol-5-ylmethanamine, the methanamine group at the 5-position might confer specific biological properties, particularly when incorporated into larger structures.

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